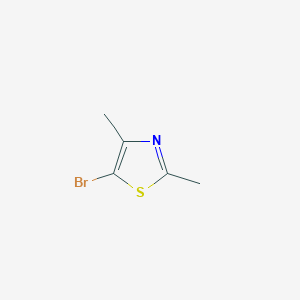

5-Bromo-2,4-dimethyl-1,3-thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170848. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-3-5(6)8-4(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFCVAYFJQLZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305471 | |

| Record name | 5-bromo-2,4-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28599-52-2 | |

| Record name | 28599-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2,4-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 28599-52-2

Introduction

5-Bromo-2,4-dimethyl-1,3-thiazole is a key heterocyclic building block in the field of medicinal chemistry and drug discovery.[1] Its unique structural arrangement, featuring a thiazole core with bromine and two methyl groups, offers a versatile platform for the synthesis of complex molecules with diverse biological activities.[1] The thiazole ring itself is a privileged scaffold, present in numerous FDA-approved drugs, and is known to interact with various biological targets.[2] The bromine atom at the 5-position serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of this compound.

| Property | Value | Reference |

| CAS Number | 28599-52-2 | [3] |

| Molecular Formula | C₅H₆BrNS | [4] |

| Molecular Weight | 192.08 g/mol | |

| Appearance | Solid or liquid, pale yellow to light brown | [1] |

| Boiling Point | 188-190 °C (at 745 Torr) | ChemicalBook |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| InChI Key | BSFCVAYFJQLZEU-UHFFFAOYSA-N | [4] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261, P264, P270, P301+P312, P305+P351+P338, P501

-

Pictograms: GHS07 (Exclamation mark)

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process involving the Hantzsch thiazole synthesis followed by regioselective bromination.

Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[5][6] In this reaction, an α-haloketone reacts with a thioamide to yield a thiazole.[6] For the synthesis of 2,4-dimethylthiazole, chloroacetone serves as the α-haloketone and thioacetamide is the thioamide.[7]

Plausible Mechanism for Hantzsch Thiazole Synthesis:

Caption: General workflow for the synthesis of this compound.

Key Applications in Drug Discovery

The bromine atom on the this compound scaffold is a versatile functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. [8]

Building Block for Kinase Inhibitors

Thiazole derivatives are prominent structural motifs in a multitude of kinase inhibitors. [9][10][11][12]Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [9][10][11][12]The thiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The C5 position, functionalized with bromine, allows for the introduction of various substituents that can extend into other pockets of the kinase active site, thereby modulating potency and selectivity. [13]

Conceptual Drug Discovery Workflow:

Caption: Conceptual workflow for utilizing this compound in a kinase inhibitor discovery program.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions utilizing this compound. These protocols are adapted from established procedures for similar bromo-heterocyclic compounds and serve as a robust starting point for optimization. [14][15]

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. [14] Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Add the anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds. [8][15] Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.4 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried reaction tube, combine this compound, the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous and degassed solvent and the amine via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward synthesis and the reactivity of the bromine atom at the 5-position make it an attractive starting material for the generation of diverse chemical libraries. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

- MDPI.

- SynArchive. Hantzsch Thiazole Synthesis. [Link]

- Organic Chemistry Portal. Thiazole synthesis. [Link]

- Organic Syntheses. 2,4-Dimethylthiazole. [Link]

- ResearchGate. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

- ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]

- ResearchGate. (PDF) Pd 2 (dba)

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

- ACS Publications.

- PubChem. This compound. [Link]

- NIH.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- RSC Publishing.

- MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. [Link]

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Deriv

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. [Link]

- MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[6][17][18]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

- ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

- PubMed Central. Benzo[1,2-d:4,5-d′]bis(t[6][17][18]hiadiazole)

Sources

- 1. CAS 28599-52-2: this compound [cymitquimica.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C5H6BrNS) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 6. synarchive.com [synarchive.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and physical properties, including its molecular weight, and explore its synthesis, characterization, and potential applications, particularly within the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals by consolidating critical data and providing practical, field-proven insights into the handling and utilization of this versatile chemical entity.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[2] Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The incorporation of a bromine atom and methyl groups, as seen in this compound, further modulates the molecule's steric and electronic profile, offering a valuable building block for the synthesis of novel bioactive compounds.[4]

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

Molecular Identity and Weight

The cornerstone of any chemical investigation is the precise identification and characterization of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrNS | [5][6][7] |

| Molecular Weight | 192.08 g/mol | [5][6][7][8] |

| IUPAC Name | This compound | [5] |

| CAS Number | 28599-52-2 | [5][6][8] |

| InChI | 1S/C5H6BrNS/c1-3-5(6)8-4(2)7-3/h1-2H3 | [5][6] |

| InChIKey | BSFCVAYFJQLZEU-UHFFFAOYSA-N | [5][6] |

| SMILES | CC1=C(Br)SC(C)=N1 | [6][9] |

Physicochemical Characteristics

These properties are critical for predicting the compound's behavior in various experimental settings, including solubility, reactivity, and storage conditions.

| Property | Value | Source(s) |

| Physical Form | Solid or Liquid | [6][8] |

| Appearance | Light yellow | [7] |

| Boiling Point | 188-190 °C (at 745 Torr) | [10] |

| Density (Predicted) | 1.589 ± 0.06 g/cm³ | [10] |

| pKa (Predicted) | 2.93 ± 0.10 | [10] |

| XLogP3-AA | 2.8 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classic and widely employed method. It typically involves the condensation of an α-haloketone with a thioamide. Variations of this method, along with other synthetic approaches, provide access to a diverse range of thiazole derivatives.[11]

-

Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[11]

-

Cook-Heilbron Synthesis: This approach utilizes the reaction of an α-aminonitrile with carbon disulfide.

Plausible Synthesis Workflow for this compound

A logical synthetic pathway to this compound would likely involve the bromination of a pre-formed 2,4-dimethylthiazole ring. This approach offers regioselective control, targeting the electron-rich C5 position of the thiazole nucleus.

Caption: Plausible synthesis route to this compound.

Experimental Protocol: Electrophilic Bromination of 2,4-Dimethylthiazole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dimethylthiazole (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or acetic acid).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and higher selectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is essential. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show two singlets corresponding to the two methyl groups at the C2 and C4 positions. The chemical shifts would be indicative of their electronic environment.

-

¹³C NMR would display distinct signals for the five carbon atoms in the molecule, including the two methyl carbons and the three carbons of the thiazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (192.08 g/mol ) and the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be evident in the mass spectrum.[12][13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C=N, C=C, and C-S bonds within the thiazole ring.[12]

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

A Building Block for Bioactive Molecules

The bromine atom at the C5 position is a key functional handle for further chemical transformations, such as:

-

Cross-Coupling Reactions: The bromo-substituent can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.[2] This allows for the elaboration of the thiazole core with diverse functional groups, a common strategy in the design of kinase inhibitors and other targeted therapies.

-

Lithiation and Subsequent Electrophilic Quench: The bromine can be exchanged with lithium using an organolithium reagent, generating a nucleophilic species that can react with a wide range of electrophiles.

Caption: Synthetic utility of this compound.

Potential as a Pharmacophore

The substituted thiazole ring itself can act as a key pharmacophore, interacting with biological targets. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The methyl groups can provide favorable van der Waals contacts and influence the overall lipophilicity of the molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as follows:

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15][17]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16][17]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15][16]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][16]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]

-

Keep in a dark place, under an inert atmosphere, and for long-term storage, in a freezer under -20°C.[8][9]

Conclusion

This compound, with a molecular weight of 192.08 g/mol , is a valuable and versatile heterocyclic compound. Its well-defined physical and chemical properties, coupled with its synthetic accessibility, make it an important building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher or professional working with this compound. This guide has aimed to provide a comprehensive and practical overview to facilitate its effective utilization in the laboratory.

References

- Rhenium Shop. (n.d.). This compound, 97%.

- Chemcd. (n.d.). This compound | 28599-52-2 | Spectrum.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][7][10]triazole Derivatives.

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ResearchGate. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.

- MDPI. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 28599-52-2: this compound [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. This compound | 28599-52-2 [sigmaaldrich.com]

- 9. 28599-52-2|this compound|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 28599-52-2 [m.chemicalbook.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. chemcd.com [chemcd.com]

- 13. This compound(28599-52-2) 1H NMR [m.chemicalbook.com]

- 14. PubChemLite - this compound (C5H6BrNS) [pubchemlite.lcsb.uni.lu]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to 5-Bromo-2,4-dimethyl-1,3-thiazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-dimethyl-1,3-thiazole is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including the thiazole core, a reactive bromine atom, and two methyl groups, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol based on the Hantzsch thiazole synthesis, and an exploration of its applications, particularly in the development of novel therapeutics such as kinase inhibitors and antimicrobial agents. The document is intended to be a practical resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

This compound (Figure 1) is a particularly useful derivative. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the methyl groups at the 2- and 4-positions can influence the molecule's steric and electronic properties, impacting its interaction with biological targets.[1]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 28599-52-2).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrNS | [4] |

| Molecular Weight | 192.08 g/mol | [4] |

| CAS Number | 28599-52-2 | [4] |

| Appearance | Pale yellow to light brown solid or liquid | [1] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Store in a dark, inert atmosphere, preferably in a freezer at -20°C | [5] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two singlets in the aliphatic region, corresponding to the two methyl groups at the C2 and C4 positions. The chemical shifts of these methyl protons would likely be in the range of δ 2.0-3.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals. The signals for the two methyl carbons are expected in the upfield region (δ 10-25 ppm). The three carbons of the thiazole ring will appear at lower field, with the C2 and C4 carbons being the most deshielded due to their proximity to the heteroatoms. The C5 carbon, bearing the bromine atom, will also have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted monoisotopic mass is 190.94043 Da.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups, C=N and C=C stretching vibrations of the thiazole ring, and the C-Br stretching vibration.

Synthesis of this compound

The most common and efficient method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are 3-bromo-2-butanone and thioacetamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The reaction proceeds via a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Figure 2: Hantzsch Synthesis of this compound

Caption: Proposed Hantzsch synthesis route for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Hantzsch thiazole synthesis and should be optimized for specific laboratory conditions.[10][11]

Materials:

-

3-Bromo-2-butanone

-

Thioacetamide

-

Ethanol (or another suitable solvent like acetone)

-

Sodium bicarbonate (or another mild base)

-

Dichloromethane (or ethyl acetate for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of various therapeutic agents. The bromine atom at the 5-position is particularly useful for introducing diversity into the molecule through reactions like Suzuki, Stille, or Sonogashira cross-coupling, allowing for the attachment of various aryl or alkyl groups.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The thiazole ring is a common feature in many kinase inhibitors. While specific examples utilizing this compound are not extensively documented in publicly available literature, the structural motif is highly relevant. For instance, derivatives of thiazole have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in neurodegenerative diseases and other disorders.[12][13][14] The 2,4-dimethylthiazole core can be envisioned to occupy the ATP-binding pocket of kinases, with the substituent at the 5-position extending into other regions of the active site to enhance potency and selectivity.[15]

Figure 3: Role of this compound in Kinase Inhibitor Synthesis

Caption: A generalized workflow for the use of this compound in the synthesis of kinase inhibitors.

Antimicrobial Agents

Thiazole derivatives have a long history as antimicrobial agents.[3][16][17] The thiazole ring can mimic natural structures and interact with key enzymes in bacteria and fungi. The this compound scaffold can be used to generate novel antimicrobial compounds. The lipophilicity and electronic properties of the molecule can be modulated by varying the substituent at the 5-position, which can be crucial for cell penetration and target engagement in microorganisms.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an acute oral toxicant (Category 4) and can cause skin and eye irritation.[5] Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and the versatility of the bromine handle for further functionalization make it an attractive starting material for the creation of diverse molecular libraries. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.

References

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

- d4ob01725k1.pdf - The Royal Society of Chemistry.

- Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH.

- Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd.

- Hantzsch thiazole synthesis - laboratory experiment - YouTube.

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o.

- This compound | 28599-52-2 | Spectrum - Chemcd.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH.

- 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - ResearchGate.

- Thiazoles and Thioacetamide - ResearchGate.

- (A) GSK-3 inhibition of 5-imino-1,2,4-thiadiazoles 1-5. (B) PDE7... - ResearchGate.

- This compound - PubChemLite.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- Thiazole synthesis - Organic Chemistry Portal.

- Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][11][18]triazole Derivatives - ChemRxiv.

- Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed.

- (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY - ResearchGate.

- Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the.

- Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC - NIH.

- Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PubMed Central.

- 2-Thiazolamine, 5-bromo-4-methyl-Thiazole, 2-amino-5-bromo-4-methyl- - Optional[FTIR] - Spectrum - SpectraBase.

- 5-Bromo-2,4-diphenyl-1,3-thiazole | C15H10BrNS - PubChem.

- The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate.

- Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PubMed Central.

- 5-imino-1-2-4-thiadiazoles-first-small-molecules-as-substrate-competitive-inhibitors-of-glycogen-synthase-kinase-3 - Ask this paper | Bohrium.

Sources

- 1. CAS 28599-52-2: this compound [cymitquimica.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | 28599-52-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - this compound (C5H6BrNS) [pubchemlite.lcsb.uni.lu]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Imino-1,2,4-Thiadiazoles: First Small Molecules As Substrate Competitive Inhibitors of Glycogen Synthase Kinase 3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-Bromo-2,4-dimethyl-1,3-thiazole physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-dimethyl-1,3-thiazole

Introduction

This compound is a substituted heterocyclic compound belonging to the thiazole family. Thiazole rings and their derivatives are significant scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active molecules.[1][2][3] The incorporation of a bromine atom and two methyl groups onto the thiazole core imparts specific physicochemical characteristics that influence its reactivity, solubility, and interaction with biological targets.[4] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and methodologies for its characterization, intended for researchers, chemists, and professionals in drug discovery and materials science.

Chemical Identity and Core Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis. The structural and identification parameters for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 28599-52-2 | [5][6][7] |

| Molecular Formula | C₅H₆BrNS | [6][7][8] |

| Molecular Weight | 192.08 g/mol | [6][7][8] |

| IUPAC Name | This compound | [8] |

| InChI | 1S/C5H6BrNS/c1-3-5(6)8-4(2)7-3/h1-2H3 | [6][8] |

| InChIKey | BSFCVAYFJQLZEU-UHFFFAOYSA-N | [6][8] |

| SMILES | CC1=C(Br)SC(C)=N1 | [6] |

Physicochemical Properties

The physical state and thermal properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Notes | Source |

| Physical Form | Solid or liquid | The physical state can vary, though it is often supplied as a solid. | [6] |

| Appearance | Pale yellow to light brown | Typical appearance for this class of compound. | [4] |

| Melting Point | 153-155 °C | This relatively high melting point is indicative of a stable crystal lattice. | [5] |

| Boiling Point | 188-190 °C (at 745 Torr) | Boiling point measured under slight vacuum. | [5] |

| Solubility | Soluble in organic solvents | Expected behavior for a small, substituted aromatic heterocycle. | [4] |

| Storage Temperature | Store in freezer, under -20°C | Recommended to maintain integrity, especially given its potential reactivity. Stored under an inert atmosphere in a dark place. |

Spectroscopic Characterization Profile

Spectroscopic analysis provides a definitive fingerprint of the molecular structure. Below are the expected and reported characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While full spectral data is best obtained from a certificate of analysis, the expected signals can be predicted from the structure.[9]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two methyl groups.

-

A singlet around δ 2.4-2.7 ppm for the C4-methyl group.

-

A singlet around δ 2.6-2.9 ppm for the C2-methyl group. The exact chemical shifts can be influenced by the solvent and sample concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to each unique carbon atom in the molecule.

-

Two signals in the aliphatic region (δ ~15-25 ppm) for the two methyl carbons.

-

Three signals in the aromatic/heteroaromatic region (δ ~110-170 ppm) for the C2, C4, and C5 carbons of the thiazole ring. The carbon bearing the bromine (C5) would be expected at a higher field (lower ppm) compared to the unsubstituted equivalent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] Key expected vibrational frequencies include:

-

C-H Stretching (sp³): ~2900-3000 cm⁻¹ from the methyl groups.

-

C=N Stretching: ~1600-1650 cm⁻¹ characteristic of the thiazole ring imine bond.[10]

-

C=C Stretching: ~1450-1550 cm⁻¹ from the thiazole ring.

-

C-Br Stretching: ~500-650 cm⁻¹, typically found in the fingerprint region and confirming the presence of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.[9]

-

Molecular Ion Peak (M+): A prominent feature will be the molecular ion peak. Due to the presence of bromine, this will appear as a characteristic doublet of nearly equal intensity (the "M+" and "M+2" peaks) because of the natural isotopic abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The peaks would be observed at m/z ≈ 191 and m/z ≈ 193.

-

Fragmentation: Common fragmentation patterns may include the loss of a bromine radical (Br•) or a methyl radical (CH₃•), leading to daughter ions that can help confirm the structure.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized and validated protocols are essential. The following methodologies are recommended for characterizing a new batch of this compound.

Melting Point Determination (Capillary Method)

Causality: The capillary method is a highly reliable and reproducible technique for determining the melting point of a crystalline solid. The melting range provides an indication of purity; a sharp range (≤ 1°C) suggests high purity, while a broad range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Set the heating rate to a rapid value (e.g., 10-15 °C/min) for a preliminary, approximate determination.

-

For an accurate measurement, allow the apparatus to cool. Set the heating rate to a slow, controlled value (1-2 °C/min) as the temperature approaches the approximate melting point.

-

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-quality, artifact-free spectra. The choice of solvent and concentration must be optimized to prevent signal distortion or peak broadening.

-

NMR Spectroscopy:

-

Weigh approximately 5-10 mg of the compound directly into an NMR tube.

-

Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

If required, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

-

-

IR Spectroscopy (KBr Pellet Method):

-

Thoroughly mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Mount the pellet in the spectrometer's sample holder for analysis.

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, store in a freezer (-20°C) under an inert atmosphere.

-

Incompatible Materials: Avoid strong oxidizing and reducing agents.[11]

References

- d4ob01725k1.pdf. The Royal Society of Chemistry. [Link]

- SAFETY DATA SHEET - 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Fisher Scientific. [Link]

- 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555. PubChem. [Link]

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.

- Thiazoles: iii. Infrared spectra of methylthiazoles.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. mdpi.com [mdpi.com]

- 4. CAS 28599-52-2: this compound [cymitquimica.com]

- 5. This compound CAS#: 28599-52-2 [amp.chemicalbook.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound(28599-52-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.ca [fishersci.ca]

Introduction: The Significance of Substituted Thiazoles

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethyl-1,3-thiazole

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure found in numerous FDA-approved drugs, including the antibiotic Penicillin, the anti-HIV agent Ritonavir, and the anticancer drug Dasatinib.[2] The functionalization of the thiazole ring allows for the precise tuning of a molecule's steric and electronic profile, making it a critical building block for drug discovery.[3]

This compound (CAS No. 28599-52-2) is a key synthetic intermediate. The bromine atom at the 5-position serves as a versatile functional handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to introduce further complexity.[4] This guide provides a detailed examination of the principal synthetic pathway to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, tailored for researchers in organic synthesis and drug development.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted synthesis of this compound involves a two-step sequence: first, the construction of the 2,4-dimethyl-1,3-thiazole core, followed by regioselective bromination at the C5 position. This approach is efficient and allows for high purity of the final product.

Caption: Mechanism of the Hantzsch synthesis for 2,4-dimethyl-1,3-thiazole.

Experimental Protocol: Hantzsch Synthesis

This protocol is a modern adaptation, prioritizing higher yields and simpler reagents. [5]

-

Reagents & Equipment:

-

Thioacetamide (0.75 g, 10 mmol)

-

Bromoacetone (1.37 g, 10 mmol)

-

N,N-Dimethylformamide (DMF, 5 mL)

-

20 mL pressure tube or sealed vial

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

In a 20 mL pressure tube, dissolve thioacetamide (10 mmol) and bromoacetone (10 mmol) in 5 mL of DMF.

-

Seal the tube securely and place it in a preheated oil bath at 60 °C.

-

Maintain stirring (if possible) and heat for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (~20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2,4-dimethylthiazole as a clear liquid. A yield of up to 99% has been reported for this procedure. [5]

-

-

Causality and Insights:

-

Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Sealed Tube: Using a sealed tube prevents the evaporation of the volatile bromoacetone and ensures the reaction proceeds efficiently at the specified temperature.

-

Workup: The ammonium chloride wash helps to break up any emulsions and remove DMF from the organic layer.

-

Alternative Precursor Generation: A classic, large-scale procedure involves generating thioacetamide in situ from acetamide and phosphorus pentasulfide in benzene, followed by the addition of chloroacetone. [6]While effective, this method involves more hazardous reagents and is often less convenient for modern laboratory scales.

-

Part B: Electrophilic Bromination of 2,4-Dimethyl-1,3-thiazole

With the thiazole core constructed, the final step is the introduction of the bromine atom. Thiazole is an electron-rich heterocycle, making it reactive towards electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination. [7]

Mechanism: Electrophilic Aromatic Substitution

The mechanism is analogous to the bromination of other activated aromatic rings.

-

Electrophile Activation: The brominating agent (e.g., Br₂ or NBS) provides a source of electrophilic bromine (Br⁺).

-

Nucleophilic Attack: The π-system of the thiazole ring, specifically the electron density at C5, attacks the electrophilic bromine atom, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation/Rearomatization: A base (which can be the solvent or the counter-ion) removes the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Caption: Mechanism for the C5-bromination of 2,4-dimethyl-1,3-thiazole.

Experimental Protocol: C5-Bromination

This protocol uses N-Bromosuccinimide (NBS), a safer and easier-to-handle crystalline solid compared to volatile and highly corrosive liquid bromine. [8][9][10]

-

Reagents & Equipment:

-

2,4-Dimethyl-1,3-thiazole (1.13 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

-

Acetic Acid (20 mL)

-

Round-bottom flask with magnetic stirrer

-

Standard workup and purification equipment

-

-

Procedure:

-

Dissolve 2,4-dimethyl-1,3-thiazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil (NBS is light-sensitive).

-

Add N-Bromosuccinimide (10 mmol) to the solution portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, pour the reaction mixture into a beaker containing ice water (~100 mL).

-

Neutralize the solution carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product, a solid, can be purified by recrystallization (e.g., from ethanol/water) or by silica gel chromatography if necessary.

-

-

Causality and Insights:

-

Reagent Choice: NBS is the preferred brominating agent for activated aromatic systems as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions and improving safety. [8] * Solvent: Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants and is stable to the reaction conditions.

-

Regioselectivity: The methyl groups at C2 and C4 are weak activating groups that direct electrophilic substitution. The C5 position is electronically favored for attack over the less reactive C4 position in thiazole systems. [7]

-

Physicochemical Properties & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 28599-52-2 | [11][12] |

| Molecular Formula | C₅H₆BrNS | [11][12][13] |

| Molecular Weight | 192.08 g/mol | [11][12] |

| Appearance | Solid (Pale yellow to light brown) | [11][14] |

| Storage Temperature | Store in freezer, under -20°C, inert atmosphere | |

| SMILES | CC1=C(Br)SC(C)=N1 | [11] |

| InChI Key | BSFCVAYFJQLZEU-UHFFFAOYSA-N | [11] |

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show two singlets for the two non-equivalent methyl groups. ¹³C NMR will show five distinct carbon signals.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺ and M+2) around m/z 192 and 194.

-

Infrared (IR) Spectroscopy: IR spectra can be used to confirm the presence of the C=N and C=C stretching vibrations characteristic of the thiazole ring.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its primary value lies in the strategic placement of the bromine atom.

-

Cross-Coupling Reactions: The C-Br bond at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups. This is a common strategy for building the carbon skeleton of complex drug candidates. [4][15][16]* Fragment-Based Drug Design: The 2,4-dimethylthiazole core is a common fragment in biologically active molecules. The bromo-derivative allows for the exploration of the chemical space around this core by synthesizing libraries of analogues for structure-activity relationship (SAR) studies. [3][17]* Agrochemicals: Similar to pharmaceuticals, the thiazole scaffold is present in various agrochemicals, and this bromo-intermediate can be used in their synthesis. [14]

Safety Information

This compound should be handled with appropriate laboratory precautions.

-

GHS Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System. [11]* Signal Word: Warning [11]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. [11]

Conclusion

The synthesis of this compound is a robust and well-understood process rooted in fundamental heterocyclic chemistry. The two-step sequence, beginning with the powerful Hantzsch thiazole synthesis to build the core followed by a highly regioselective electrophilic bromination, provides an efficient and high-yielding route to this important synthetic building block. A thorough understanding of the mechanisms and experimental nuances detailed in this guide enables researchers to reliably produce this versatile intermediate for application in drug discovery, medicinal chemistry, and materials science.

References

- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Organic Syntheses Procedure.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1569.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Spectrum Chemical. (n.d.). This compound.

- Eldehna, W. M., Ibrahim, H. S., Abdel-Aziz, H. A., Farrag, N. N., & Abou-Seri, S. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.

- PubChem. (n.d.). This compound.

- Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research, 4(11), 4133-4146.

- Wang, Z., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113644.

- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- Kagkli, D. M., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(71), 41659-41671.

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. DARU Journal of Pharmaceutical Sciences, 23(1), 53.

- ChemSynthesis. (n.d.). 2,4-dimethyl-1,3-thiazole.

- ResearchGate. (n.d.). (PDF) Bromination of 2-Thiazolylhydrazones.

- LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.

- Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- ResearchGate. (n.d.). ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole.

- El-Metwaly, N., et al. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[7][8][16]riazole Derivatives. ChemRxiv.

- Ayipo, Y. O., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4989.

Sources

- 1. kuey.net [kuey.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. PubChemLite - this compound (C5H6BrNS) [pubchemlite.lcsb.uni.lu]

- 14. CAS 28599-52-2: this compound [cymitquimica.com]

- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-2,4-dimethyl-1,3-thiazole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2,4-dimethyl-1,3-thiazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis via a logical two-step pathway, and discuss its spectroscopic characterization. The guide culminates in an examination of its chemical reactivity, highlighting its role as a versatile intermediate for creating diverse molecular libraries through modern cross-coupling reactions. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This document serves as a critical resource for scientists leveraging this scaffold in the design and synthesis of novel therapeutic agents.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a prominent five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, owing to its presence in a wide array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal core for designing molecules that interact with biological targets.[2]

Thiazole-containing drugs exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV effects.[2] Notable examples include the non-steroidal anti-inflammatory drug (NSAID) Meloxicam and the HIV protease inhibitor Ritonavir. The strategic functionalization of the thiazole ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Halogenated thiazoles, such as this compound, are particularly valuable. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This reactivity allows for the systematic introduction of diverse aryl and heteroaryl substituents, providing a powerful tool for exploring structure-activity relationships (SAR) in drug development campaigns.[3]

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 28599-52-2 | [5] |

| Molecular Formula | C₅H₆BrNS | [4] |

| Molecular Weight | 192.08 g/mol | [5] |

| Appearance | Yellow to orange solid or liquid mixture | [6] |

| Melting Point | 153-155 °C | [6] |

| Boiling Point | 188-190 °C (at 745 Torr) | [6] |

| SMILES String | CC1=C(Br)SC(C)=N1 | [5] |

| InChI Key | BSFCVAYFJQLZEU-UHFFFAOYSA-N | [4] |

| Storage | Store in freezer (-20°C), inert atmosphere, protected from light |

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through a robust two-step sequence: the initial formation of the 2,4-dimethylthiazole core via the Hantzsch thiazole synthesis, followed by selective electrophilic bromination at the C5 position.

Step 1: Hantzsch Synthesis of 2,4-Dimethylthiazole

The Hantzsch synthesis is a classic and highly reliable method for constructing the thiazole ring. It involves the reaction of a thioamide (thioacetamide) with an α-haloketone (bromoacetone).

-

Mechanism Insight: The reaction is initiated by the nucleophilic sulfur of thioacetamide attacking the electrophilic carbon of the bromoacetone. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic thiazole ring. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates these ionic steps.

Experimental Protocol:

-

To a 20 mL pressure tube, add thioacetamide (10 mmol, 0.75 g) and bromoacetone (10 mmol, 1.37 g).[7]

-

Add 5 mL of N,N-Dimethylformamide (DMF) to dissolve the reactants.[7]

-

Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.[7]

-

After cooling to room temperature, dilute the mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford pure 2,4-dimethylthiazole.[7]

Step 2: Electrophilic Bromination of 2,4-Dimethylthiazole

The 2,4-dimethylthiazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and sterically accessible site, leading to highly regioselective bromination. N-Bromosuccinimide (NBS) is the reagent of choice as it is a solid, easy to handle, and provides a controlled source of electrophilic bromine, avoiding over-bromination or harsh reaction conditions.[3]

Experimental Protocol:

-

Dissolve 2,4-dimethylthiazole (10 mmol, 1.13 g) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents, 10.5 mmol, 1.87 g) portion-wise to the stirred solution. A radical initiator like AIBN or benzoyl peroxide can be added if performing the reaction in CCl₄.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

Structural confirmation of the final product is achieved through standard spectroscopic techniques. While actual spectra should be run for validation, the expected data provides a benchmark for confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two distinct singlets in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the two non-equivalent methyl groups at the C2 and C4 positions. The absence of a signal in the aromatic region for the thiazole proton confirms substitution at the C5 position.

-

¹³C NMR: The carbon NMR spectrum should display five signals: two in the aliphatic region for the methyl carbons and three in the aromatic/heteroaromatic region for the C2, C4, and C5 carbons of the thiazole ring. The C5 carbon signal will be shifted due to the influence of the attached bromine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a roughly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom. The high-resolution mass should correspond to the calculated exact mass of C₅H₆BrNS.

-

Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching vibrations from the methyl groups and characteristic C=N and C=C stretching frequencies associated with the thiazole ring.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in the reactivity of its C5-Br bond. This position serves as an anchor point for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[3][8] This strategy is fundamental for building libraries of related compounds to probe the SAR of a biological target.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new aromatic systems at the C5 position. This is a go-to method for creating analogs of kinase inhibitors and other targeted therapies.[3]

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to 5-alkynylthiazoles, which are valuable intermediates and can act as bioisosteres or rigid linkers in drug design.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, enabling the synthesis of 5-aminothiazole derivatives, a common feature in many biologically active molecules.

By leveraging these reactions, chemists can rapidly generate a library of compounds from a single, readily available intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this compound. It is classified as an irritant and should be handled with care.

| Hazard Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |